molecular formula C5H12NO3P B14570239 2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 61558-35-8

2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14570239
CAS No.: 61558-35-8
M. Wt: 165.13 g/mol
InChI Key: IUBJJRWCCRZDBF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dimethylamine with a phosphorus-containing precursor under controlled conditions. One common method is the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the phosphorus atom .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Properties

CAS No.

61558-35-8

Molecular Formula

C5H12NO3P

Molecular Weight

165.13 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C5H12NO3P/c1-6(2)10(7)8-4-3-5-9-10/h3-5H2,1-2H3

InChI Key

IUBJJRWCCRZDBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1(=O)OCCCO1

Origin of Product

United States

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